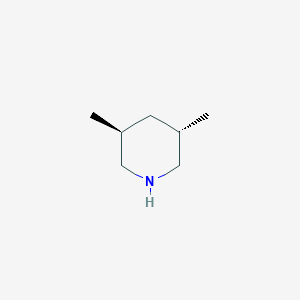

(3S,5S)-3,5-dimethylpiperidine

Overview

Description

(3S,5S)-3,5-dimethylpiperidine is a chiral organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals. The this compound isomer is particularly interesting due to its stereochemistry, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts or reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

Reduction: H₂ with Pd/C, LiAlH₄ in anhydrous ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: N-alkylated piperidines or substituted methyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : (3S,5S)-3,5-dimethylpiperidine serves as an essential building block in the synthesis of complex organic molecules. Its chirality allows for the production of stereochemically pure compounds necessary in pharmaceuticals and agrochemicals.

-

Comparison with Similar Compounds :

Compound Name Stereochemistry Application (3R,5R)-3,5-dimethylpiperidine Enantiomer Different reactivity 3,5-dimethylpyridine Precursor Starting material for synthesis N-methylpiperidine Related compound Varies in substitution pattern

Biology

- Biological Activity : Research indicates that this compound interacts with various biological targets. It has been studied for its potential inhibitory effects on enzymes such as squalene epoxidase, which is involved in cholesterol biosynthesis. The compound demonstrated an IC50 value of approximately 34 µM .

- Structure-Activity Relationship (SAR) :

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic effects in drug development. Notably, derivatives of this compound have shown promise as inhibitors of cancer-related proteins such as BCL6 .

Case Study 1: Inhibition of Squalene Epoxidase

A study highlighted the inhibitory activity of derivatives of this compound against squalene epoxidase. This enzyme's inhibition is significant for cholesterol management and potential therapeutic applications in hypercholesterolemia.

Case Study 2: Targeting BCL6

Research demonstrated that modifications to the piperidine structure could enhance binding affinity to BCL6. The study utilized TR-FRET assays to assess binding efficiency and found that specific structural changes led to improved degradation rates of the target protein .

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-dimethylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound can play a crucial role in its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

(3R,5R)-3,5-dimethylpiperidine: The enantiomer of (3S,5S)-3,5-dimethylpiperidine, with different stereochemistry.

3,5-dimethylpyridine: The precursor used in the synthesis of this compound.

N-methylpiperidine: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of stereochemically pure pharmaceuticals and other fine chemicals.

Biological Activity

(3S,5S)-3,5-Dimethylpiperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by two methyl groups at the 3 and 5 positions of the piperidine ring, which significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Squalene Epoxidase : One notable study demonstrated that this compound derivatives exhibit inhibitory activity against squalene epoxidase, an enzyme critical in cholesterol biosynthesis. The compound was shown to have an IC50 value of approximately 34 µM, indicating moderate potency in this regard .

- Binding Affinity : The binding affinity of this compound to various protein targets has been assessed using techniques such as TR-FRET assays. These studies reveal that modifications to the piperidine structure can enhance binding affinity and efficacy in degrading target proteins like BCL6 .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how variations in the chemical structure of piperidines affect their biological activity. For instance:

- Methyl Substitution : The presence of methyl groups at the 3 and 5 positions is crucial for maintaining the compound's biological activity. Variants lacking these substitutions often show diminished potency .

- Hydroxyl Group Influence : Introduction of polar functional groups like hydroxyls can enhance binding affinity to targets such as BCL6 by facilitating interactions with water molecules on protein surfaces .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound derivatives:

- Anticancer Activity : A series of experiments assessed the antiproliferative effects of various piperidine derivatives on cancer cell lines. Results indicated that certain compounds based on this compound exhibited significant cytotoxic effects against leukemia cells by promoting BCL6 degradation .

- Cardiovascular Effects : Another study highlighted the role of piperidine derivatives in modulating cardiac contractility through phosphodiesterase inhibition. The findings suggested that these compounds could potentially serve as therapeutic agents for heart diseases .

Data Tables

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity Description |

|---|---|---|---|

| This compound | Squalene Epoxidase | 34 | Moderate inhibition in cholesterol biosynthesis |

| CCT373566 | BCL6 | <10 | Potent degrader with sub-nanomolar activity |

| CCT373567 | BCL6 | Non-degrader | Opposite enantiomer with no degradation |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (3S,5S)-3,5-dimethylpiperidine, and how can stereochemical byproducts be minimized?

Methodological Answer:

The synthesis typically starts with 3,5-dimethylpyridine, which undergoes catalytic hydrogenation using H₂ and palladium on carbon (Pd-C) in tetrahydrofuran (THF) at 40°C . To isolate the (3S,5S)-enantiomer, chiral resolution techniques such as fractional crystallization with tartaric acid derivatives or chiral chromatography (e.g., using cellulose-based columns) are recommended. Kinetic control during hydrogenation (e.g., adjusting H₂ pressure and temperature) can minimize trans-isomer formation. Monitoring reaction progress via GC-MS or chiral HPLC ensures stereochemical fidelity .

Q. How should researchers handle and store this compound to mitigate flammability and toxicity risks in academic labs?

Methodological Answer:

Store the compound in sealed, flame-resistant containers under inert gas (N₂/Ar) at 4°C. Use explosion-proof refrigerators and ground all equipment to prevent static discharge. For handling, employ fume hoods with >100 ft/min face velocity, wear nitrile gloves, and use splash goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Regularly monitor airborne concentrations using gas detectors calibrated for amines (detection limit: ≤1 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing cis/trans isomers of 3,5-dimethylpiperidine?

Methodological Answer:

Cis/trans isomerism creates distinct splitting patterns in ¹H NMR. For the cis-isomer, axial-equatorial proton coupling (J = 10–12 Hz) generates a triplet of triplets near δ 2.4–2.6 ppm, while trans-isomers show simpler splitting due to equatorial-equatorial coupling (J = 4–6 Hz). ¹³C NMR distinguishes isomers via chemical shifts of C3/C5 (cis: δ 25–27 ppm; trans: δ 20–22 ppm). For ambiguous cases, NOESY or ROESY can confirm spatial proximity of methyl groups in cis-isomers .

Q. What experimental strategies are effective for studying this compound as a β-amyloid aggregation inhibitor in Alzheimer’s research?

Methodological Answer:

Use thioflavin-T fluorescence assays to monitor β-sheet formation inhibition. Design dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with 20 µM Aβ42 peptide. Confirm binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For structural insights, perform molecular docking with NMR-derived ligand conformations and validate using transgenic C. elegans models expressing human Aβ .

Q. How can the catalytic efficiency of this compound-derived organocatalysts be optimized for biodiesel production?

Methodological Answer:

Modify the piperidine scaffold by introducing electron-withdrawing groups (e.g., -NO₂) at C2 to enhance nucleophilicity. Screen solvents (e.g., hexane vs. methanol) for optimal activity in transesterification reactions. Use DOE (Design of Experiments) to optimize temperature (50–80°C), catalyst loading (1–5 mol%), and molar ratio of oil:methanol (1:6–1:12). Monitor conversion via ¹H NMR (triacylglycerol δ 4.3 ppm vs. methyl ester δ 3.7 ppm) .

Q. What advanced techniques validate the environmental safety of this compound in lab settings?

Methodological Answer:

Conduct acute toxicity assays using Daphnia magna (EC₅₀) and zebrafish embryos (LC₅₀). For airborne exposure, use GC-MS to quantify workplace concentrations against Michigan’s ITSL threshold (0.1 µg/m³). Degradation studies in simulated sunlight (λ = 300–400 nm) with HPLC-MS/MS can track photolytic byproducts. Collaborate with institutional EH&S departments to align protocols with EPA HEAST guidelines .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the physical properties of 3,5-dimethylpiperidine isomers?

Methodological Answer:

Discrepancies in boiling points (e.g., 144°C vs. 142°C) or densities (0.853 g/mL vs. 0.845 g/mL) may arise from impurities or isomer ratios. Purify samples via fractional distillation (theoretical plates ≥10) and characterize using DSC for melting points and Karl Fischer titration for water content. Cross-validate with computational methods (e.g., COSMO-RS for predicting density) .

Properties

IUPAC Name |

(3S,5S)-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297092 | |

| Record name | rel-(3R,5R)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32452-46-3 | |

| Record name | rel-(3R,5R)-3,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32452-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,5R)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.